molecular formula C10H14N4 B12710782 N-(1-Ethyl-2-pyrrolidinylidene)-2-pyrimidinamine CAS No. 84858-99-1

N-(1-Ethyl-2-pyrrolidinylidene)-2-pyrimidinamine

Cat. No.: B12710782
CAS No.: 84858-99-1
M. Wt: 190.25 g/mol
InChI Key: VEHFXPQZMNEVJH-UKTHLTGXSA-N
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Description

N-(1-Ethyl-2-pyrrolidinylidene)-2-pyrimidinamine is a chemical compound known for its unique structure and properties It is characterized by the presence of a pyrrolidine ring attached to a pyrimidine ring through an ethylidene linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Ethyl-2-pyrrolidinylidene)-2-pyrimidinamine typically involves the reaction of 1-ethyl-2-pyrrolidinone with 2-aminopyrimidine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized to ensure high yield and purity of the compound. The use of advanced purification techniques, such as recrystallization or chromatography, is common to achieve the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-Ethyl-2-pyrrolidinylidene)-2-pyrimidinamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

N-(1-Ethyl-2-pyrrolidinylidene)-2-pyrimidinamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(1-Ethyl-2-pyrrolidinylidene)-2-pyrimidinamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(1-Ethyl-2-pyrrolidinylidene)-2-pyrimidinamine can be compared with other similar compounds, such as:

  • N-(1-Ethyl-2-pyrrolidinylidene)-4-methylamino benzenesulfonamide
  • N-(1-Ethyl-2-pyrrolidinylidene)-4-((1-ethyl-2-pyrrolidinylidene)amino)benzenesulfonamide

These compounds share structural similarities but may differ in their chemical properties, reactivity, and applications

Properties

CAS No.

84858-99-1

Molecular Formula

C10H14N4

Molecular Weight

190.25 g/mol

IUPAC Name

(E)-1-ethyl-N-pyrimidin-2-ylpyrrolidin-2-imine

InChI

InChI=1S/C10H14N4/c1-2-14-8-3-5-9(14)13-10-11-6-4-7-12-10/h4,6-7H,2-3,5,8H2,1H3/b13-9+

InChI Key

VEHFXPQZMNEVJH-UKTHLTGXSA-N

Isomeric SMILES

CCN\1CCC/C1=N\C2=NC=CC=N2

Canonical SMILES

CCN1CCCC1=NC2=NC=CC=N2

Origin of Product

United States

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